Methyl 4-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-fluorobenzoate involves several chemical reactions, starting from basic aromatic compounds. For example, the synthesis of similar compounds like methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis, followed by cyanidation, methoxylation, hydrolysis, and esterification, demonstrates the complex pathways involved in the synthesis of fluorobenzoates, achieving high purity and yield (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of methyl 4-fluorobenzoate and related compounds has been studied extensively using techniques like single-crystal X-ray diffraction and computational calculations. Studies on methyl 4-hydroxybenzoate have shown the importance of intermolecular hydrogen bonding in determining the crystal packing and molecular interactions within the structure, providing insights into the molecular determinants underlying the compound's properties (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
Methyl 4-fluorobenzoate undergoes various chemical reactions, highlighting its reactivity and versatility as a chemical intermediate. The synthesis and biodistribution studies of labeled forms of related compounds have been explored for potential applications in medical imaging, demonstrating the compound's chemical reactivity and potential for modification (G. Bormans et al., 1996).
Physical Properties Analysis
The physical properties of methyl 4-fluorobenzoate, including melting point, solubility, and stability, are crucial for its handling and application in various chemical processes. The synthesis and characterization of similar compounds provide valuable data on their physical properties, aiding in the development of new synthetic routes and applications (Yin Jian-zhong, 2010).
Chemical Properties Analysis
The chemical properties of methyl 4-fluorobenzoate, such as its reactivity towards nucleophiles, electrophiles, and its behavior in various chemical environments, are essential for its use in synthetic chemistry. Studies on the electrochemical reduction of methylfluorobenzoates have provided insights into the mechanisms of C–F bond cleavage, showcasing the compound's reactivity and potential for use in organic synthesis (A. Muthukrishnan & M. Sangaranarayanan, 2010).
Scientific Research Applications
Bio-Imaging and Detection : A study by Ye et al. (2014) demonstrates the application of a fluorogenic chemosensor derived from methyl 4-fluorobenzoate for high selectivity and sensitivity towards Al3+ ions. This has potential applications in bio-imaging and the detection of Al3+ in living cells (Ye et al., 2014).
Antimicrobial Properties : Research by Sharfalddin et al. (2020) suggests that methyl 4-hydroxybenzoate, a derivative of methyl 4-fluorobenzoate, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. This makes it useful in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).
Phenol Degradation in Methanogenic Cultures : Londry and Fedorak (1993) found that fluorophenols and 3-fluorobenzoate, which are related to methyl 4-fluorobenzoate, can inhibit phenol degradation in methanogenic cultures, highlighting their role in environmental microbiology (Londry & Fedorak, 1993).
Antifungal and Antimicrobial Activity : A study by Koçyiğit-Kaymakçıoğlu et al. (2012) discusses derivatives of 4-fluorobenzoic acid, such as hydrazides and 1,3,4-oxadiazolines, showing potential anti-inflammatory, cytotoxic, and antioxidant properties in mammalian cells, as well as inhibitory activity against Candida albicans and plant pathogenic fungi (Koçyiğit-Kaymakçıoğlu et al., 2012).
Radiotracer Studies : Bormans et al. (1996) reported that 1-methyl-4-piperidyl-4'-fluorobenzoate is not a suitable substrate for brain acetylcholinesterase, thus not appropriate as an in vivo radiotracer for studying this enzyme in the brain (Bormans et al., 1996).
Electro-Dimerization and C-F Bond Cleavage : Muthukrishnan and Sangaranarayanan (2010) explored the electrochemical behavior of methyl fluorobenzoates, noting that methyl 2-fluorobenzoate and methyl 4-fluorobenzoate undergo electro-dimerization before C-F bond cleavage, which is significant in understanding their chemical properties (Muthukrishnan & Sangaranarayanan, 2010).
Safety And Hazards
Methyl 4-fluorobenzoate is a combustible liquid and may cause respiratory irritation . It is harmful if swallowed and causes skin irritation and serious eye damage . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBQGULDWDIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193309 | |
Record name | Methyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluorobenzoate | |
CAS RN |
403-33-8 | |
Record name | Methyl 4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-fluorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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